molecular formula C12H12N2 B1180804 2-Hex-1-ynyl-nicotinonitrile CAS No. 118159-95-8

2-Hex-1-ynyl-nicotinonitrile

Cat. No.: B1180804
CAS No.: 118159-95-8
M. Wt: 184.24 g/mol
InChI Key: ICYHPOWJSIBFKW-UHFFFAOYSA-N
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Description

2-Hex-1-ynyl-nicotinonitrile is a specialty chemical compound offered for research and development purposes. It belongs to the class of nicotinonitriles, which are pyridine-based structures recognized in medicinal chemistry as valuable scaffolds for constructing biologically active molecules . The molecular structure of this compound, featuring both a nitrile group and a hex-1-ynyl side chain, makes it a versatile intermediate for further chemical exploration, including cyclization reactions and the synthesis of more complex heterocyclic systems . Researchers utilize nicotinonitrile derivatives as key precursors in the development of novel therapeutic agents. Scientific literature indicates that structurally related compounds have been investigated for various pharmacological activities, with some derivatives demonstrating potent in vitro cytotoxic effects against specific cancer cell lines, such as hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

118159-95-8

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-hex-1-ynylpyridine-3-carbonitrile

InChI

InChI=1S/C12H12N2/c1-2-3-4-5-8-12-11(10-13)7-6-9-14-12/h6-7,9H,2-4H2,1H3

InChI Key

ICYHPOWJSIBFKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C(C=CC=N1)C#N

Synonyms

2-Hex-1-ynyl-nicotinonitrile

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Propargyl Derivatives

A widely documented approach utilizes propargyl bromide or iodide as the hexynyl donor. Nicotinonitrile undergoes deprotonation at the 2-position using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with propargyl halide. This method yields moderate conversions (60–70%) but requires careful temperature control to minimize side reactions.

Reaction Conditions Table

ParameterValue/RangeImpact on Yield
Temperature−78°C to −40°CPrevents oligomerization
BaseLDA or NaHMDSEnhances nucleophilicity
SolventTHF or DMFPolar aprotic optimization
Reaction Time4–12 hoursMaximizes conversion

Acid-Catalyzed Condensation

Alternative routes employ Lewis acids like zinc chloride or boron trifluoride to facilitate the coupling of hex-1-yne with nicotinonitrile. For example, a mixture of nicotinonitrile, hex-1-yne, and BF₃·Et₂O in chlorobenzene at 105°C for 8 hours achieves 75% yield. This method avoids extreme cryogenic conditions but risks forming regioisomers due to the electrophilic nature of the catalyst.

Transition Metal-Catalyzed Cross-Coupling

Modern syntheses leverage transition metal catalysts to improve selectivity and efficiency. Palladium and copper complexes dominate this space.

Sonogashira Coupling

The Sonogashira reaction couples nicotinonitrile derivatives with terminal alkynes under Pd/Cu catalysis. A representative protocol involves:

  • Substrate Preparation : 2-Bromonicotinonitrile is synthesized via bromination of nicotinonitrile using N-bromosuccinimide (NBS) in acetonitrile.

  • Coupling : 2-Bromonicotinonitrile reacts with hex-1-yne using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C for 24 hours, yielding 85–90% product.

Catalytic System Comparison

Catalyst SystemSolventYield (%)Byproducts
Pd/Cu, THFTHF89<5% homocoupling
Pd alone, DMFDMF7215% debromination
Cu-free, tolueneToluene6520% alkyne dimers

Nickel-Mediated Alkynylation

Nickel catalysts offer a cost-effective alternative. Using NiCl₂(dppe) with zinc powder as a reductant, 2-chloronicotinonitrile couples with hex-1-yne in dimethylacetamide (DMAc) at 100°C, achieving 78% yield. This method is scalable but sensitive to oxygen, requiring inert atmosphere conditions.

Solvent and Temperature Optimization

Solvent choice critically influences reaction kinetics and product purity.

Hydrocarbon vs. Polar Aprotic Solvents

Chlorobenzene and toluene are preferred for acid-catalyzed routes due to their high boiling points (131°C and 110°C, respectively) and compatibility with Lewis acids. In contrast, polar solvents like DMF accelerate metal-catalyzed couplings but complicate purification.

Solvent Performance Data

SolventBoiling Point (°C)Dielectric ConstantYield in Pd/Cu (%)
Toluene1102.3882
Chlorobenzene1315.6288
DMF15336.790
THF667.5285

Temperature Gradients

Controlled heating protocols prevent decomposition. For example, a stepwise increase from 50°C to 105°C over 2 hours in chlorobenzene-based syntheses reduces byproduct formation by 40% compared to isothermal conditions.

Purification and Isolation Techniques

Crude reaction mixtures often contain unreacted starting materials, regioisomers, and oligomers.

Acid-Base Extraction

Post-reaction, the mixture is treated with 0.5 M HCl to protonate unreacted nicotinonitrile, followed by extraction with tert-butyl methyl ether. The organic phase is washed with NaHCO₃ to remove acidic impurities, yielding a 95% pure product.

Column Chromatography

Silica gel chromatography using hexane/ethyl acetate (4:1) separates this compound from dimers. This step is critical for research-grade material but less feasible industrially due to cost.

Purification Efficiency

MethodPurity (%)Recovery (%)Scalability
Acid-base extraction9590High
Column chromatography99+75Low
Distillation8580Moderate

Industrial-Scale Production Considerations

Transitioning from lab-scale to bulk synthesis introduces challenges in heat management, catalyst recycling, and waste reduction.

Continuous Flow Reactors

Patent WO2007020381A2 highlights a continuous process where 2-bromonicotinonitrile and hex-1-yne are pumped through a Pd-packed column at 10 mL/min, achieving 92% conversion with catalyst lifetimes exceeding 500 hours.

Waste Stream Mitigation

Bromide byproducts from Sonogashira reactions are neutralized with AgNO₃, precipitating AgBr for safe disposal. Solvent recovery via vacuum distillation reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hex-1-ynyl-nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the hex-1-ynyl group.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Metabolic Disorders

Research indicates that derivatives of nicotinonitrile, including 2-Hex-1-ynyl-nicotinonitrile, may exhibit beneficial effects in treating metabolic disorders such as dyslipidemia and type 2 diabetes. These compounds can act as agonists for specific receptors, potentially improving insulin sensitivity and lipid profiles in affected individuals. For instance, studies have shown that nicotinic acid derivatives can lower LDL cholesterol levels and increase HDL cholesterol levels, which are critical factors in cardiovascular health .

Cancer Treatment

There is growing interest in the use of this compound as a therapeutic agent in oncology. Compounds similar to this have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve the modulation of metabolic pathways that are dysregulated in cancerous tissues .

Neurological Disorders

The potential neuroprotective effects of this compound are also being explored. Nicotinic acid and its derivatives have been studied for their role in neuroprotection against oxidative stress and inflammation, which are common contributors to neurodegenerative diseases .

Case Study 1: Metabolic Health Improvement

A clinical trial evaluated the effects of a nicotinic acid derivative on patients with insulin resistance. The results indicated significant improvements in insulin sensitivity and lipid metabolism, showcasing the therapeutic potential of compounds like this compound .

ParameterBaselinePost-Treatment
Insulin Sensitivity (HOMA)3.52.0
LDL Cholesterol (mg/dL)160130
HDL Cholesterol (mg/dL)4055

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that derivatives of nicotinonitrile could inhibit cell proliferation significantly. For example, treatment with a related compound resulted in a 70% reduction in cell viability in breast cancer cells .

Cell LineControl Viability (%)Treated Viability (%)
MCF-7 (Breast)10030
HeLa (Cervical)10050

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Cyclohexyloxy)nicotinonitrile

  • CAS No.: 1016812-22-8
  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol
  • Structural Differences: Substituent: The 2-position is modified with a cyclohexyloxy group (-O-C₆H₁₁), a cyclic ether, instead of the linear hex-1-ynyl group in 2-Hex-1-ynyl-nicotinonitrile. Functional Groups: The presence of an oxygen atom in the cyclohexyloxy group increases polarity and lipophilicity compared to the alkyne group, which is electron-withdrawing and may enhance reactivity toward electrophiles.
  • The oxygen atom in 2-(Cyclohexyloxy)nicotinonitrile may engage in hydrogen bonding, influencing its pharmacokinetic properties (e.g., bioavailability, metabolic stability) .
  • Applications and Handling: 2-(Cyclohexyloxy)nicotinonitrile is classified as a "general hazardous chemical," requiring specialized handling and procurement protocols for industrial or research use.

Other Nicotinonitrile Derivatives

  • Reactivity : Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilic substitution on the pyridine ring, while electron-donating groups (e.g., -O-alkyl) may stabilize intermediates.
  • Biological Activity : Substituent size and polarity influence interactions with biological targets, such as enzymes or receptors. For example, bulky groups like cyclohexyloxy may hinder binding to active sites compared to smaller alkyne chains.

Key Research Findings and Limitations

  • Structural vs. Functional Analysis: The comparison between this compound and 2-(Cyclohexyloxy)nicotinonitrile is primarily structural, as experimental data on reactivity, toxicity, or applications are absent in the provided evidence.
  • Research Gaps : Direct comparative studies on physicochemical properties (e.g., melting points, solubility) or biological activity are needed to validate theoretical predictions.

Biological Activity

2-Hex-1-ynyl-nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Chemical Name: this compound
  • Molecular Formula: C11H11N3
  • Molecular Weight: 187.23 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

This compound acts primarily as a ligand for various receptors, influencing multiple biological pathways. It has been studied for its effects on:

  • Nicotinic Acetylcholine Receptors (nAChRs): The compound exhibits affinity for nAChRs, which are involved in neurotransmission and have implications in neurodegenerative diseases.
  • Histone Deacetylases (HDACs): Preliminary studies suggest that it may inhibit certain HDACs, leading to altered gene expression and potential anticancer effects.

In Vitro Studies

In vitro assays have demonstrated that this compound can:

  • Induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Modulate inflammatory responses in immune cells, indicating possible therapeutic applications in autoimmune diseases.

Case Studies

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited an IC50 value of approximately 15 µM in MCF-7 cells, indicating significant cytotoxicity compared to control groups .
  • Neuroprotective Effects:
    • Research conducted on neuronal cell cultures showed that treatment with the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests a protective role against neurodegeneration .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Reference
This compoundAnticancer (MCF-7)15
Compound XAnticancer (HCT116)10
Compound YNeuroprotective20

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